molecular formula C17H15FN2O B1407894 4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde CAS No. 1350760-48-3

4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1407894
CAS RN: 1350760-48-3
M. Wt: 282.31 g/mol
InChI Key: XEQOLXRLIGIVGO-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde” is a complex organic molecule that contains several functional groups including a fluorophenyl group, a pyrrolopyridine group, and an aldehyde group . These groups are common in many pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The fluorophenyl and pyrrolopyridine groups in the compound could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Characterization

  • This compound has been utilized in the synthesis of pyrazolopyridines and other pyrido fused systems, highlighting its versatility in forming a range of bicyclic systems including thieno[3,2-b]pyridines, pyrrolo[3,2-b]pyridines, and others (Almansa et al., 2008).
  • It has also played a role in the synthesis of novel bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines), serving as a foundational component in creating structurally complex molecules (Hawass et al., 2018).

Structural Analysis

  • The compound has been used in studies focused on the structural characterization of ferrocenyl-1-(4-pyridylmethyl)- and ferrocenyl-1-[2-hydroxy-1, 2-bis(4-pyridyl)ethyl]pyrazoles, aiding in the understanding of their molecular structures (López et al., 2004).

Antimicrobial Activity

  • Research has been conducted on the synthesis and characterization of chitosan Schiff bases based on this compound, examining their antimicrobial activity against a range of bacterial and fungal species (Hamed et al., 2020).

Crystal Structure Studies

  • The compound has been part of research focusing on the synthesis and crystal structures of N-Substituted Pyrazolines, providing insights into the dihedral angles and structural configurations of these molecules (Loh et al., 2013).

Medicinal Chemistry

  • It has been involved in the discovery and synthesis of novel pyrazoles for medicinal purposes, contributing to the development of drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).

Radiopharmaceutical Applications

  • The compound has been synthesized for potential use in imaging dopamine D4 receptors, highlighting its relevance in radiopharmaceutical research (Eskola et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific studies or data on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. Without specific data on this compound, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

4-(4-fluorophenyl)-1-propan-2-ylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11(2)20-9-13(10-21)16-15(7-8-19-17(16)20)12-3-5-14(18)6-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQOLXRLIGIVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CN=C21)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136017
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde

CAS RN

1350760-48-3
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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